Cas no 2228787-87-7 (O-2-(2-ethylphenyl)propylhydroxylamine)

O-2-(2-ethylphenyl)propylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2-ethylphenyl)propylhydroxylamine
- O-[2-(2-ethylphenyl)propyl]hydroxylamine
- EN300-1808198
- 2228787-87-7
-
- インチ: 1S/C11H17NO/c1-3-10-6-4-5-7-11(10)9(2)8-13-12/h4-7,9H,3,8,12H2,1-2H3
- InChIKey: DTHWYFBSKGEUES-UHFFFAOYSA-N
- SMILES: O(CC(C)C1C=CC=CC=1CC)N
計算された属性
- 精确分子量: 179.131014166g/mol
- 同位素质量: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2.4
O-2-(2-ethylphenyl)propylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808198-0.05g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1808198-2.5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1808198-0.1g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1808198-1g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1808198-1.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1808198-5.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1808198-5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1808198-0.25g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1808198-0.5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1808198-10.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 10g |
$5774.0 | 2023-06-03 |
O-2-(2-ethylphenyl)propylhydroxylamine 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
O-2-(2-ethylphenyl)propylhydroxylamineに関する追加情報
Professional Introduction to Compound with CAS No. 2228787-87-7 and Product Name: O-2-(2-ethylphenyl)propylhydroxylamine
The compound with the CAS number 2228787-87-7 and the product name O-2-(2-ethylphenyl)propylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular formula and structural configuration of this compound contribute to its distinctive chemical properties, making it a subject of intense study among researchers.
In recent years, the exploration of novel hydroxylamine derivatives has been a focal point in medicinal chemistry, particularly for their role in modulating enzymatic activities and cellular signaling mechanisms. The presence of the hydroxylamine functional group in O-2-(2-ethylphenyl)propylhydroxylamine suggests its involvement in redox reactions and interactions with biological targets. This compound’s structure, featuring an ethylphenyl substituent on the propyl chain, enhances its solubility and bioavailability, which are critical factors in drug design and development.
One of the most compelling aspects of O-2-(2-ethylphenyl)propylhydroxylamine is its potential application in the synthesis of pharmacological agents targeting neurological disorders. Current research indicates that hydroxylamine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. The ethylphenyl moiety may further enhance binding affinity to specific receptors, improving the efficacy of drug candidates derived from this compound.
Moreover, the chemical stability and reactivity of O-2-(2-ethylphenyl)propylhydroxylamine make it a valuable intermediate in organic synthesis. Researchers have leveraged its properties to develop novel synthetic pathways for complex molecules, including those with anti-inflammatory and anticancer properties. The compound’s ability to undergo selective modifications allows for the creation of diverse analogs with tailored biological activities, expanding its utility in drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of O-2-(2-ethylphenyl)propylhydroxylamine. Molecular modeling studies have revealed insights into its interaction with proteins and enzymes, providing a foundation for rational drug design. These simulations have identified key residues that mediate binding affinity, guiding the optimization of lead compounds for clinical development.
The pharmaceutical industry has shown particular interest in hydroxylamine derivatives due to their versatility as pharmacophores. O-2-(2-ethylphenyl)propylhydroxylamine, with its unique structural features, is being evaluated for its potential as a scaffold in the development of new drugs. Its incorporation into drug candidates could lead to improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity.
In conclusion, O-2-(2-ethylphenyl)propylhydroxylamine (CAS No. 2228787-87-7) represents a promising compound with significant implications for both academic research and industrial applications. Its structural characteristics and biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science is likely to expand further.
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